
SPX-101
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SPX-101 is a novel SPLUNC1 mimetic regulating ENaC density with the potential for efficacy without systemic effects.
科学的研究の応用
Introduction to SPX-101
This compound is a small peptide mimetic of SPLUNC1, which plays a crucial role in regulating ENaC density. Its mechanism of action is significant as it offers a potential treatment pathway for patients with cystic fibrosis, particularly those who may not respond to existing therapies due to genetic variations in the CFTR gene.
Phase 1 and Phase 2 Trials
- Phase 1 Trials : Initial studies demonstrated that this compound was well tolerated in healthy adults and adults with cystic fibrosis. The trials assessed various doses (10 mg to 240 mg) administered via nebulization. Key findings included:
- HOPE-1 Trial : The Phase 2 HOPE-1 trial focused on the efficacy of this compound in improving lung function in CF patients. The study involved:
- A randomized, placebo-controlled design with a total of 46 participants.
- Doses of 60 mg and 120 mg administered twice daily.
- Results indicated a dose-related improvement in percent predicted forced expiratory volume in one second (ppFEV1), with a notable increase of 5.2% from baseline at the high dose after 28 days .
Case Studies
Case studies have been instrumental in understanding the real-world implications of this compound therapy:
- Patient Responses : In clinical settings, patients treated with this compound reported improved respiratory function and quality of life indicators. Notably, these improvements were observed across various CFTR mutations, highlighting the drug's broad applicability .
- Longitudinal Observations : Ongoing assessments of patients receiving this compound have shown sustained benefits over extended periods, supporting its potential as a long-term therapeutic option for cystic fibrosis management.
Comparative Efficacy
A comparative analysis between this compound and existing CF therapies reveals several advantages:
Therapeutic Agent | Target | Mechanism | Efficacy |
---|---|---|---|
This compound | ENaC | Modulation of ENaC density | Improved lung function |
CFTR Modulators | CFTR | Correction of CFTR protein dysfunction | Variable efficacy by mutation |
Hypertonic Saline | Mucus hydration | Increases airway surface liquid | Symptomatic relief |
特性
CAS番号 |
2219362-20-4 |
---|---|
分子式 |
C53H90N14O16 |
分子量 |
1179.385 |
IUPAC名 |
D-Ala-D-Ala-Leu-Pro-Ile-Pro-Leu-Asp-Gln-Thr-D-Ala-D-Ala-NH2 |
InChI |
InChI=1S/C53H90N14O16/c1-12-26(6)40(64-50(80)37-16-13-19-66(37)52(82)35(22-25(4)5)63-45(75)30(10)58-43(73)27(7)54)53(83)67-20-14-15-36(67)49(79)62-33(21-24(2)3)47(77)61-34(23-39(70)71)48(78)60-32(17-18-38(55)69)46(76)65-41(31(11)68)51(81)59-29(9)44(74)57-28(8)42(56)72/h24-37,40-41,68H,12-23,54H2,1-11H3,(H2,55,69)(H2,56,72)(H,57,74)(H,58,73)(H,59,81)(H,60,78)(H,61,77)(H,62,79)(H,63,75)(H,64,80)(H,65,76)(H,70,71)/t26-,27+,28+,29+,30+,31+,32-,33-,34-,35-,36-,37-,40-,41-/m0/s1 |
InChIキー |
GHHZWRGZMXHMIQ-DZLDEHGNSA-N |
SMILES |
O=C(N[C@H](C)C(N[C@@H](CC(C)C)C(N1[C@@H](CCC1)C(N[C@@H]([C@@H](C)CC)C(N2[C@@H](CCC2)C(N[C@@H](CC(C)C)C(N[C@@H](CC(O)=O)C(N[C@@H](CCC(N)=O)C(N[C@@H]([C@H](O)C)C(N[C@H](C)C(N[C@H](C)C(N)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)[C@@H](C)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
SPX-101; SPX 101; SPX101 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。